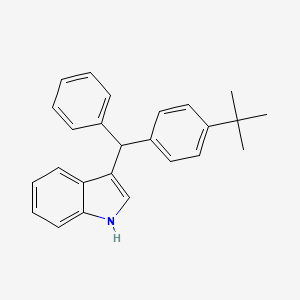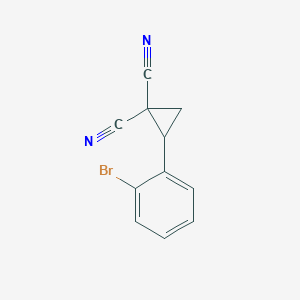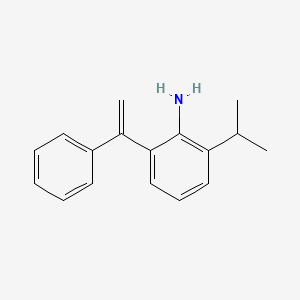
4-(10H-Phenoxazin-10-yl)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10H-Phenoxazin-10-yl)-N-phenylaniline is an organic compound that belongs to the class of phenoxazines. This compound is characterized by its unique structure, which includes a phenoxazine core linked to an aniline group. It is known for its applications in various fields, including material science, organic electronics, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenoxazin-10-yl)-N-phenylaniline typically involves the reaction of phenoxazine derivatives with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where phenoxazine is reacted with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring higher efficiency and yield. The reaction conditions are carefully controlled to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(10H-Phenoxazin-10-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxazine core can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenoxazine compounds.
Scientific Research Applications
4-(10H-Phenoxazin-10-yl)-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(10H-Phenoxazin-10-yl)-N-phenylaniline involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(10H-Phenoxazin-10-yl)benzaldehyde: This compound shares the phenoxazine core but differs in the functional group attached to the phenoxazine.
10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine: This compound has a similar phenoxazine core but includes a triazine moiety, which imparts different properties.
Uniqueness
4-(10H-Phenoxazin-10-yl)-N-phenylaniline is unique due to its specific combination of phenoxazine and aniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and therapeutic agents .
Properties
Molecular Formula |
C24H18N2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-phenoxazin-10-yl-N-phenylaniline |
InChI |
InChI=1S/C24H18N2O/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)26/h1-17,25H |
InChI Key |
IPJGWXOZNAVXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)
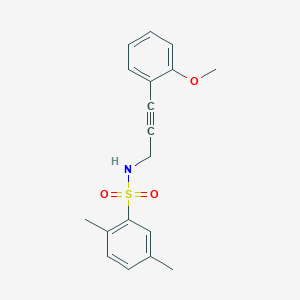

![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)

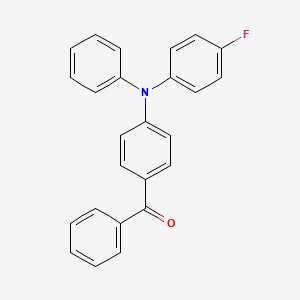
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)


![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)
